1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields such as materials science, drug discovery, and organic synthesis .
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . Industrial production methods often utilize light-induced reactions, which allow for the preparation of large quantities of functionalized bicyclo[1.1.1]pentanes without the need for additional additives or catalysts .
Chemical Reactions Analysis
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Addition Reactions: The compound can participate in addition reactions, especially with alkenes and alkynes.
Common reagents used in these reactions include halogens, peroxides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane involves its ability to mimic the geometry and substituent exit vectors of para-substituted benzene rings. This property allows it to interact with various molecular targets and pathways, enhancing the physicochemical and pharmacokinetic properties of drug candidates .
Comparison with Similar Compounds
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane is unique due to its three-dimensional structure and ability to serve as a bioisostere for para-substituted benzene rings. Similar compounds include:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their functional groups.
Cubanes and Higher Bicycloalkanes: These compounds also possess three-dimensional structures but have different chemical properties and applications.
Biological Activity
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane, a compound belonging to the bicyclo[1.1.1]pentane family, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological systems, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H11Br
- Molecular Weight : 199.08 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Interactions : The compound has been investigated for its potential to interact with specific enzymes, influencing metabolic pathways and signaling cascades .
- Anti-inflammatory Properties : Bicyclo[1.1.1]pentanes are recognized for their anti-inflammatory effects, with studies suggesting that derivatives like this compound may modulate inflammatory responses in cellular models .
- Cytotoxicity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is required to elucidate the mechanisms involved .
The mechanism of action for this compound is thought to involve:
- Receptor Binding : The bromomethyl group may facilitate interactions with specific receptors or enzymes, altering their activity and leading to downstream biological effects.
- Modulation of Signaling Pathways : The compound's structure suggests potential for influencing key signaling pathways involved in inflammation and cell proliferation.
Study 1: Anti-inflammatory Activity
A study focusing on bicyclo[1.1.1]pentanes demonstrated that derivatives could significantly reduce lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating strong anti-inflammatory potential . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Study 2: Cytotoxicity Evaluation
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic properties, with IC50 values indicating significant potency against specific targets. Further mechanistic studies are needed to clarify the pathways involved in this activity.
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C7H11Br |
---|---|
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H11Br/c1-6-2-7(3-6,4-6)5-8/h2-5H2,1H3 |
InChI Key |
JGPDDPYMUYJCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)CBr |
Origin of Product |
United States |
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